Cas no 90892-58-3 (3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride)

3-(Piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring a piperidine ring fused with an oxazolidine-2,4-dione moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. Its rigid bicyclic framework serves as a versatile scaffold for designing bioactive molecules, particularly in CNS-targeting agents due to the piperidine moiety's affinity for neurological receptors. The compound's high purity and well-defined stereochemistry ensure reproducibility in research applications. Its synthetic utility is further underscored by its compatibility with diverse functionalization strategies, enabling tailored modifications for drug discovery and development.
3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride structure
90892-58-3 structure
Product Name:3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride
CAS No:90892-58-3
MF:C8H13ClN2O3
MW:220.653421163559
MDL:MFCD20485312
CID:4719432
PubChem ID:20267932
Update Time:2025-10-16

3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride
    • 3-(piperidin-4-yl)oxazolidine-2,4-dione hydrochloride
    • ISRFRCRTGNFNBD-UHFFFAOYSA-N
    • 3-(4-piperidinyl)-1,3-oxazolidine-2,4-dione HCl
    • 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride
    • MDL: MFCD20485312
    • Inchi: 1S/C8H12N2O3.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H
    • InChI Key: ISRFRCRTGNFNBD-UHFFFAOYSA-N
    • SMILES: Cl.O1CC(N(C1=O)C1CCNCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Topological Polar Surface Area: 58.6

3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride Pricemore >>

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3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride Related Literature

Additional information on 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride

3-(Piperidin-4-yl)-1,3-Oxazolidine-2,4-Dione Hydrochloride: A Comprehensive Overview

The compound with CAS No. 90892-58-3, commonly referred to as 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinediones, which are known for their versatile applications in drug design and material science. The 1,3-oxazolidine ring system is a key structural feature of this molecule, contributing to its unique chemical properties and biological activity.

Oxazolidinediones are widely studied due to their potential as antibacterial agents, particularly in the development of β-lactam antibiotics. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various pharmaceutical applications. Recent studies have explored the synthesis of this compound through innovative routes, leveraging advanced catalytic systems and green chemistry principles to improve yield and reduce environmental impact.

The piperidinyl group attached at the 4-position of the oxazolidine ring introduces significant steric and electronic effects. These effects influence the compound's reactivity and selectivity in biochemical interactions. For instance, researchers have reported that this substitution pattern enhances the molecule's ability to inhibit certain enzymes involved in bacterial cell wall synthesis. This property positions 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride as a promising lead compound in antibiotic development.

In terms of synthesis, the preparation of this compound typically involves a multi-step process starting from readily available starting materials such as piperidine derivatives and carbonyl compounds. The formation of the oxazolidine ring is often achieved through cyclization reactions under specific conditions, followed by protonation to form the hydrochloride salt. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are invaluable for studying stereochemical effects on biological activity.

From a pharmacological perspective, 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride has shown potential in targeting Gram-positive bacteria due to its ability to inhibit penicillin-binding proteins (PBPs). This mechanism is similar to that observed in other β-lactam antibiotics but with a distinct structural profile that may confer resistance-breaking properties. Preclinical studies have demonstrated moderate potency against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent in cases where conventional antibiotics fail.

Beyond its antimicrobial applications, this compound has also been investigated for its role in peptide synthesis and as a building block in medicinal chemistry. The oxazolidine moiety serves as a versatile scaffold for constructing complex molecules with diverse biological activities. For example, derivatives of this compound have been explored as inhibitors of proteases and kinases, opening new avenues for cancer therapy and inflammatory disease management.

Recent research has also focused on understanding the metabolic fate and toxicity profile of 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride. Studies using metabolomics approaches have revealed that the compound undergoes rapid clearance via hepatic metabolism, minimizing systemic toxicity. This finding is crucial for its potential translation into clinical use.

In conclusion, CAS No. 90892-58-3, or 3-(piperidin

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